molecular formula C22H27N5O3 B2883052 3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-09-0

3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2883052
CAS No.: 887865-09-0
M. Wt: 409.49
InChI Key: WQQPNVCWTKDCHC-UHFFFAOYSA-N
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Description

3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibitcAMP phosphodiesterase , which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in many biological processes .

Mode of Action

The compound likely interacts with its target, the cAMP phosphodiesterase, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels .

Result of Action

The inhibition of cAMP phosphodiesterase and the subsequent increase in cAMP levels can have various molecular and cellular effects. For example, it can lead to the relaxation of smooth muscle in the aorta , which can have potential therapeutic applications in conditions like hypertension.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, certain compounds can hydrolyze in water , which can affect their stability and efficacy. Furthermore, the pH of the environment can influence the ionization state of the compound, which can affect its absorption and distribution in the body.

Biological Activity

3-Isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following details:

PropertyDescription
Molecular Formula C26H25N5O3
Molecular Weight 455.5 g/mol
IUPAC Name 6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
InChI Key ZQRWFHDWHWCFLF-JXMROGBWSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazo[2,1-f]purine core is known to influence several biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to various receptors, affecting their activity and leading to downstream biological effects.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptosis-related proteins such as Bcl-2 and caspases.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential utility in treating bacterial infections.

Summary of Biological Activities

Activity TypeObservations
Anticancer Induces apoptosis in MCF-7 cell line
Antimicrobial Effective against S. aureus and E. coli
Mechanism Modulates apoptosis-related proteins

In Vitro Efficacy Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
S. aureus32
E. coli28

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-14(2)10-11-25-20(28)18-19(24(4)22(25)29)23-21-26(15(3)12-27(18)21)13-16-6-8-17(30-5)9-7-16/h6-9,12,14H,10-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPNVCWTKDCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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